1-(Bromomethyl)cyclohexan-1-ol
Overview
Description
1-(Bromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H13BrO. It is a brominated derivative of cyclohexanol, characterized by the presence of a bromomethyl group attached to the cyclohexane ring.
Mechanism of Action
Mode of Action
It’s known that brominated compounds can participate in e2 elimination reactions . In such reactions, a strong base removes two substituents, resulting in an alkene . This mechanism is a single-step concerted reaction with one transition state .
Biochemical Pathways
The compound’s potential to participate in e2 reactions suggests it could influence pathways involving alkene formation .
Pharmacokinetics
Its molecular weight (19308 g/mol ) suggests it could be absorbed and distributed in the body
Result of Action
The formation of alkenes through e2 reactions could potentially influence cellular processes involving these compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-(Bromomethyl)cyclohexan-1-ol. For instance, its storage temperature is recommended to be 4°C , suggesting that higher temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclohexanol using bromine or hydrobromic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the methyl group attached to the cyclohexane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of bromine or hydrobromic acid in combination with suitable catalysts allows for the controlled bromination of cyclohexanol, yielding the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexanone derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are employed for elimination reactions.
Major Products Formed:
Substitution: Cyclohexanone derivatives.
Elimination: Cyclohexene derivatives.
Scientific Research Applications
1-(Bromomethyl)cyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activity.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Cyclohexanol: The parent compound, which lacks the bromomethyl group.
1-(Chloromethyl)cyclohexan-1-ol: A chlorinated analog with similar reactivity.
1-(Iodomethyl)cyclohexan-1-ol: An iodinated analog with distinct reactivity due to the larger atomic size of iodine.
Uniqueness: 1-(Bromomethyl)cyclohexan-1-ol is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns in substitution and elimination reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-(bromomethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULDURTLPHCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306358 | |
Record name | 1-(Bromomethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-10-4 | |
Record name | 17299-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Bromomethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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